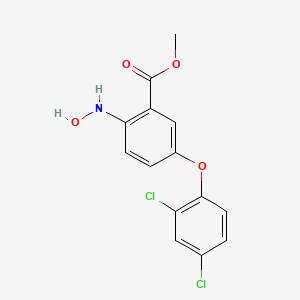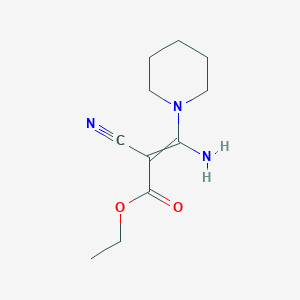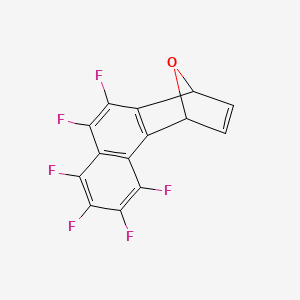![molecular formula C16H7Cl2NO2 B14440924 6,10-Dichlorobenzo[a]phenoxazin-5-one CAS No. 73397-09-8](/img/structure/B14440924.png)
6,10-Dichlorobenzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dichlorobenzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a fused ring system with chlorine atoms at the 6th and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dichlorobenzo[a]phenoxazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 2-amino-4-chlorophenol. This reaction is usually carried out in a base-catalyzed medium, such as anhydrous sodium carbonate, in the presence of solvents like chloroform and dimethylformamide (DMF) . The reaction conditions include heating the mixture to facilitate the condensation process, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6,10-Dichlorobenzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
6,10-Dichlorobenzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex phenoxazine derivatives.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 6,10-Dichlorobenzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chlorobenzo[a]phenoxazin-5-one
- 6,8-Dichlorobenzo[a]phenoxazin-5-one
- 6-Methylbenzo[a]phenoxazin-5-one
Uniqueness
6,10-Dichlorobenzo[a]phenoxazin-5-one is unique due to the presence of chlorine atoms at both the 6th and 10th positions, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
73397-09-8 |
|---|---|
Formule moléculaire |
C16H7Cl2NO2 |
Poids moléculaire |
316.1 g/mol |
Nom IUPAC |
6,10-dichlorobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H7Cl2NO2/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
Clé InChI |
BLKLAPRTGPMWRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)OC3=C(C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
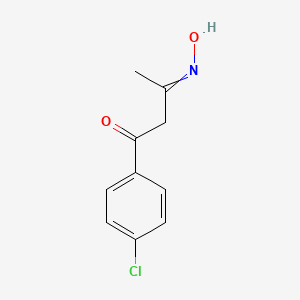
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
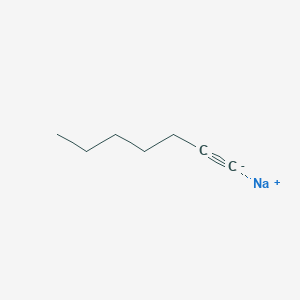
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)
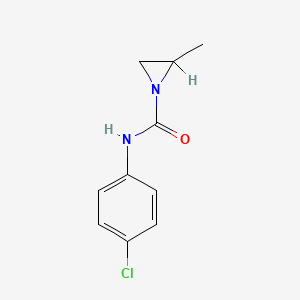
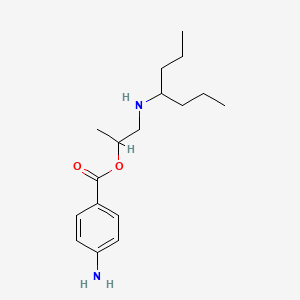


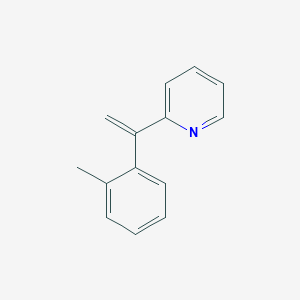
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
